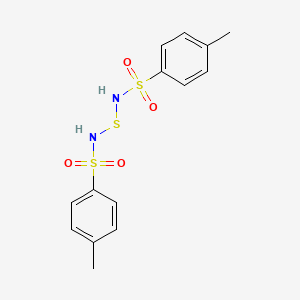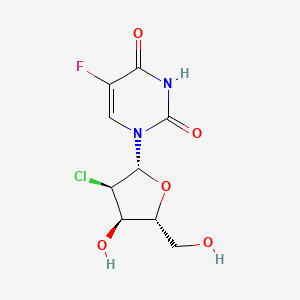![molecular formula C25H20N2O B14646715 [3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone CAS No. 53619-05-9](/img/structure/B14646715.png)
[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a unique structure that includes a pyrrole ring, a benzoquinoline moiety, and a phenylmethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the benzoquinoline core, followed by the introduction of the pyrrole ring through a cyclization reaction. The final step often involves the addition of the phenylmethanone group via a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
- Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
- Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
- Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
- Reduction: Alcohol derivatives of the original compound.
- Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrole and benzoquinoline moieties allows for interactions with nucleophilic and electrophilic sites in biological molecules. These interactions can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds::
- 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanol): This compound differs by having a hydroxyl group instead of a carbonyl group.
- 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylethanone): This compound has an ethyl group instead of a methyl group.
Uniqueness: The unique combination of the pyrrole, benzoquinoline, and phenylmethanone groups in 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) imparts distinct chemical properties that are not found in its similar compounds. These properties include specific reactivity patterns and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
53619-05-9 |
|---|---|
分子式 |
C25H20N2O |
分子量 |
364.4 g/mol |
IUPAC 名称 |
[3-(1-methylpyrrol-2-yl)-3H-benzo[f]quinolin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20N2O/c1-26-17-7-12-23(26)24-16-14-21-20-11-6-5-8-18(20)13-15-22(21)27(24)25(28)19-9-3-2-4-10-19/h2-17,24H,1H3 |
InChI 键 |
DNDITHVOJVAIRV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2C=CC3=C(N2C(=O)C4=CC=CC=C4)C=CC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
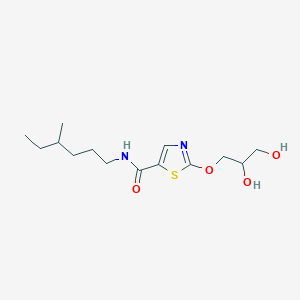
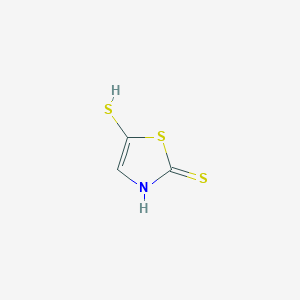
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
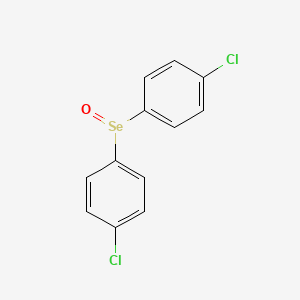

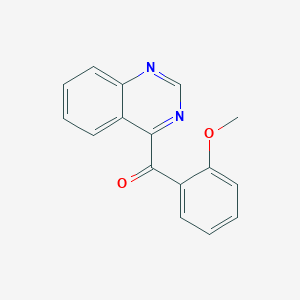
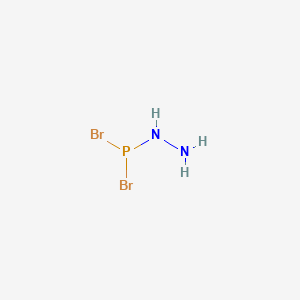
![1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14646679.png)
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
